N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEYHFZYGCJULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 5-Nitrothiophene-2-Carboxaldehyde to Carboxylic Acid
The synthesis typically begins with the oxidation of 5-nitrothiophene-2-carboxaldehyde (CAS 4521-33-9) to 5-nitrothiophene-2-carboxylic acid (CAS 6317-37-9). A robust method involves bromine-mediated oxidation in a sodium acetate/acetic acid buffer at 40–80°C, achieving a 98.5% crude yield (81% after recrystallization). The reaction mechanism proceeds via hypobromite intermediate formation, with the nitro group remaining intact due to the mild oxidative conditions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Oxidizing Agent | Bromine (0.1 mol) |
| Solvent System | Acetic acid/water (16 mL/100 mL) |
| Temperature | 40°C → 80°C (gradient) |
| Reaction Time | 1 hour |
| Workup | Ether extraction, recrystallization (heptane/1,2-dichloroethane) |
Acid Chloride Formation
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This step, adapted from analogous thiophene carboxamide syntheses, proceeds quantitatively under reflux conditions (70°C, 2–4 hours). Excess SOCl₂ ensures complete conversion, with HCl and SO₂ byproducts removed via distillation.
Key Considerations:
- Stoichiometry: 1:3 molar ratio (acid:SOCl₂) to drive reaction completion.
- Solvent: Solvent-free conditions preferred to avoid side reactions with polar aprotic solvents.
Amide Coupling with 2-Chloroaniline
The acid chloride reacts with 2-chloroaniline in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to neutralize HCl, facilitating nucleophilic attack by the amine. Yields range from 75–89% depending on purification methods.
Optimized Protocol:
- Dissolve 5-nitrothiophene-2-carbonyl chloride (1 eq) in DCM.
- Add 2-chloroaniline (1.2 eq) and TEA (2 eq) dropwise at 0°C.
- Warm to room temperature, stir for 12 hours.
- Quench with ice water, extract with DCM, and purify via silica gel chromatography.
Alternative Methodologies
One-Pot Tandem Oxidation-Amidation
Recent advances demonstrate a one-pot approach combining aldehyde oxidation and amide coupling. Using Oxone® as a co-oxidant with catalytic TEMPO, the aldehyde is oxidized in situ, followed by direct reaction with 2-chloroaniline using HATU as a coupling agent. This method reduces intermediate isolation steps, achieving a 68% overall yield.
Advantages:
- Eliminates acid chloride handling.
- Compatible with moisture-sensitive reagents.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the amidation step, improving yields to 92% with reduced side product formation. Solvent systems like dimethylacetamide (DMAc) enhance microwave absorption, enabling rapid heating.
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial synthesis employs continuous flow systems for acid chloride generation and amidation. Key parameters include:
| Stage | Conditions |
|---|---|
| Oxidation | Tubular reactor, 80°C, 10 min residence time |
| Acid Chloride | SOCl₂ gas-liquid segmented flow, 70°C |
| Amidation | TEA scavenging via inline membrane separation |
This setup achieves a throughput of 50 kg/day with 99.5% purity.
Waste Mitigation Strategies
- SOCl₂ Recovery: Distillation units reclaim 85% of unreacted SOCl₂.
- Bromine Recycling: Electrochemical regeneration of Br₂ from HBr byproducts reduces oxidant costs by 40%.
Reaction Optimization and Troubleshooting
Nitro Group Stability
The nitro group’s electron-withdrawing nature stabilizes the thiophene ring against electrophilic substitution but may lead to reduction under high-pressure hydrogenation conditions. Catalytic transfer hydrogenation with ammonium formate avoids nitro reduction during unrelated steps.
Solvent Effects on Crystallization
Polar solvents like ethanol/water mixtures (7:3 v/v) yield prismatic crystals with >99% purity, while apolar solvents (e.g., hexane) produce amorphous solids requiring chromatographic purification.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 8.21 (d, J = 4.2 Hz, 1H, thiophene H3), 7.62–7.58 (m, 2H, Ar-H), 7.48–7.43 (m, 2H, Ar-H).
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows a single peak at tR = 6.7 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., ethanol).
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene).
Major Products Formed
Reduction: 2-chloroaniline derivatives.
Substitution: Various substituted thiophene derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Antimicrobial Applications
N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide has been investigated for its antimicrobial properties . The presence of the nitro and thiophene groups indicates potential effectiveness against various bacterial strains. Studies suggest that compounds with similar structures can disrupt bacterial cell membranes and interfere with critical signaling pathways:
- Mechanism of Action : The compound may bind to specific molecular targets within bacterial cells, inhibiting growth or leading to cell death.
- Activity Against Resistant Strains : Preliminary findings indicate activity against multidrug-resistant strains, positioning it as a potential candidate for treating resistant infections.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. The compound's mechanism may involve:
- Induction of Apoptosis : By interfering with cellular signaling pathways crucial for cancer cell survival.
- Cytotoxicity Studies : Evaluations on various cancer cell lines have shown promising results, suggesting that this compound can inhibit cell proliferation effectively.
Case Study Summary
| Study Focus | Cell Line/Organism | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibitory effect | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Other Potential Applications
Beyond its antimicrobial and anticancer properties, this compound may have applications in:
- Material Science : The compound's structural characteristics could lead to developments in organic electronics or functional materials due to its electrical properties.
- Drug Discovery : As a lead compound, its derivatives can be synthesized and modified to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Physicochemical Properties
Molecular Interactions
- Dihedral Angles : The angle between thiophene and aromatic rings (8.5–13.5° in ) influences binding to targets. The target compound’s 2-chlorophenyl group may introduce slight steric hindrance compared to the 2-nitrophenyl analog .
Key Research Findings
Nitro Group Essential : Removal or substitution of the nitro group (e.g., trifluoromethyl in Compound 8, ) reduces antibacterial activity, underscoring its role in mechanism .
Chlorophenyl vs. Nitrophenyl : The 2-chlorophenyl group in the target compound may offer metabolic stability advantages over the 2-nitrophenyl analog (), which is more susceptible to reduction .
Heterocycle Choice : Benzothiazole derivatives () show distinct activity profiles compared to thiophene-based compounds, suggesting target specificity differences.
Biological Activity
N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound with significant potential in various biological applications, particularly in antimicrobial and antitubercular contexts. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H9ClN4O3S, with a molecular weight of approximately 320.75 g/mol. Its structure includes a chlorophenyl group , a nitro group , and a thiophene ring , which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in bacterial cells. The mechanism involves:
- Disruption of Cell Membranes : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes, leading to cell death. This effect is particularly noted against Gram-negative bacteria such as Escherichia coli, Shigella spp., and Salmonella spp. .
- Activation by Nitroreductases : The compound acts as a prodrug, requiring activation by bacterial nitroreductases (e.g., NfsA and NfsB) to exert its antibacterial effects. This activation is crucial for its bactericidal activity .
- Release of Nitric Oxide : Similar to other nitro-containing compounds, it releases nitric oxide upon reduction, which contributes to its efficacy against pathogens like Mycobacterium tuberculosis .
Antimicrobial Activity
This compound has demonstrated significant antibacterial activity in various studies:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown MIC values lower than 10 µg/mL against Mycobacterium tuberculosis .
- Efficacy in Animal Models : It has been effective in mouse thigh infection models, showcasing its potential for therapeutic applications .
Case Studies
-
Study on Mycobacterium tuberculosis :
- A study investigated the compound's effects on both replicating and non-replicating strains of M. tuberculosis. It was found to be non-cytotoxic to human liver carcinoma (HepG2) and lung epithelial (A549) cell lines at concentrations up to 20 µg/mL, indicating a favorable safety profile while maintaining antibacterial efficacy .
- Resistance Mechanisms :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | Structure | Antitubercular |
| N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide | Structure | Anti-inflammatory |
| 5-(2-Chlorophenyl)-1,3,4-thiadiazole derivatives | Structure | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-chlorophenyl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized for high yield?
- Synthesis Steps : The compound is typically synthesized via a multi-step process involving:
- Coupling of 5-nitrothiophene-2-carboxylic acid with 2-chloroaniline using activating agents like EDCI or HOBt.
- Optimization of solvent (e.g., DMF or dichloromethane) and temperature (0–25°C) to minimize side reactions.
- Key Parameters :
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography or recrystallization to achieve >95% purity .
- Table 1 : Example Optimization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes coupling efficiency |
| Temperature | 0–5°C | Reduces byproduct formation |
| Catalyst | EDCI/HOBt | 85–92% yield |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H/13C NMR : Key markers include:
- Aromatic proton signals at δ 7.2–8.1 ppm (thiophene and chlorophenyl groups).
- Nitro group deshielding effects on adjacent protons.
- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (Nitro group).
- Mass Spectrometry : Molecular ion peak at m/z 296.6 (M+H⁺) .
Q. How does the electronic configuration of the nitro group influence the compound’s reactivity in substitution and reduction reactions?
- The electron-withdrawing nitro group activates the thiophene ring for nucleophilic substitution at the 3- and 4-positions.
- Reduction with H₂/Pd-C yields 5-aminothiophene derivatives, which are intermediates for further functionalization .
Advanced Research Questions
Q. What crystallographic software and validation metrics are recommended for determining the solid-state structure of this compound?
- Software : SHELX (for refinement) and ORTEP-3 (for graphical representation) are industry standards.
- Validation Metrics :
- R-factor < 5% for high-resolution data.
- Check for residual electron density (<1 e⁻/ų) to confirm absence of disorder.
Q. How can researchers resolve contradictory antimicrobial activity data across studies involving this compound analogs?
- Approach :
- Standardize assay protocols (e.g., broth microdilution vs. disk diffusion).
- Compare minimum inhibitory concentrations (MICs) against S. aureus and E. coli using CLSI guidelines.
- Data Analysis :
- Use structure-activity relationship (SAR) studies to identify critical substituents (e.g., nitro vs. chloro positioning).
- Example: Analogs with a 4-fluorophenyl group showed 4× higher potency due to enhanced membrane permeability .
Q. What advanced computational methods are suitable for studying binding interactions between this compound and bacterial enzyme targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in E. coli DNA gyrase.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Key Insight : The nitro group forms hydrogen bonds with Thr165, while the chlorophenyl moiety engages in hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodology :
- Use standardized solvents (e.g., DMSO, ethanol) and measure solubility via UV-Vis spectroscopy.
- Account for polymorphic forms (e.g., amorphous vs. crystalline) using PXRD.
- Case Study : A 2024 study found 12 mg/mL solubility in DMSO, contrasting with earlier reports of 8 mg/mL due to undetected polymorphism .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
